molecular formula C9H10FNO B12999217 4-Fluoro-5-methoxyisoindoline

4-Fluoro-5-methoxyisoindoline

Cat. No.: B12999217
M. Wt: 167.18 g/mol
InChI Key: BKQNHBCTNHZNFY-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxyisoindoline is a chemical compound with the molecular formula C9H10FNO It is characterized by the presence of a fluorine atom at the 4th position and a methoxy group at the 5th position on the isoindoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methoxyisoindoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 5-methoxyphthalic anhydride.

    Cyclization Reaction: The key step involves the cyclization of 4-fluoroaniline with 5-methoxyphthalic anhydride under acidic conditions to form the isoindoline ring.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methoxyisoindoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Fluoro-5-methoxyisoindoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxyisoindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroisoindoline: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-Methoxyisoindoline: Lacks the fluorine atom, which can influence its chemical properties and interactions.

    4-Chloro-5-methoxyisoindoline:

Uniqueness

4-Fluoro-5-methoxyisoindoline is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

4-fluoro-5-methoxy-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C9H10FNO/c1-12-8-3-2-6-4-11-5-7(6)9(8)10/h2-3,11H,4-5H2,1H3

InChI Key

BKQNHBCTNHZNFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CNC2)C=C1)F

Origin of Product

United States

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